molecular formula C20H17N5O2 B2578422 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919858-15-4

4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2578422
CAS RN: 919858-15-4
M. Wt: 359.389
InChI Key: CEXNUFGHIGHMLM-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The pyridone analogues were synthesized by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . Many 4-arylidene-thiazolidin-5-one analogues were obtained by Knoevenagel reactions of 4-(diphenylamino)benzaldehyde with their corresponding thiazolidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined by IR, 1 H NMR, 13 C NMR, and MS data . The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated as -4.95 eV .

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth and proliferation. Notably, it may target mTOR (mammalian target of rapamycin) signaling pathways, which play a crucial role in cancer cell survival and proliferation . Further studies are needed to validate its efficacy and safety.

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-3-7-15(8-4-13)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXNUFGHIGHMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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